molecular formula C19H17N3O3 B2968850 6-(4-oxo-3,4-dihydro-1-phthalazinyl)-4-propyl-2H-1,4-benzoxazin-3(4H)-one CAS No. 685109-15-3

6-(4-oxo-3,4-dihydro-1-phthalazinyl)-4-propyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B2968850
CAS RN: 685109-15-3
M. Wt: 335.363
InChI Key: SIADBZUEMHFNRL-UHFFFAOYSA-N
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Description

6-(4-oxo-3,4-dihydro-1-phthalazinyl)-4-propyl-2H-1,4-benzoxazin-3(4H)-one, also known as PDP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In

Scientific Research Applications

High-Affinity γ-Aminobutyric Acid-A Benzodiazepine Receptor Ligands

Studies have identified compounds related to the phthalazine and benzoxazinone structures as ligands with selective binding to the γ-aminobutyric acid-A (GABA-A) receptor subtypes. These compounds demonstrate selectivity for α2, α3, and α5 subtypes over α1, indicating potential for research in neuropharmacology and the development of selective anxiolytic or sedative agents without the common side effects associated with non-selective benzodiazepine receptor agonists (Carling et al., 2004).

Antibacterial Activity of Heterocycles Incorporating Phthalazine

The synthesis of new heterocycles incorporating the phthalazine moiety has been explored, revealing compounds with significant antibacterial activity. These findings highlight the potential of phthalazine derivatives in the development of new antimicrobial agents, offering a foundation for further research in combating resistant bacterial strains (Khalil et al., 2009).

Development of Novel Progesterone Receptor Antagonists

Compounds featuring a benzoxazinone structure have been synthesized and tested as progesterone receptor (PR) antagonists. These compounds were found to be potent and selective for the PR, displaying good oral activity in in vivo models. This research opens avenues for the development of nonsteroidal PR antagonists with potential applications in reproductive health and cancer therapy (Zhang et al., 2002).

Synthesis and Applications in Material Science

The synthesis of novel benzoxazine monomers containing allyl groups and their polymerization into high-performance thermosets have been reported. These materials exhibit excellent thermomechanical properties, including high glass transition temperatures, indicating their potential for use in advanced composite materials and coatings (Agag & Takeichi, 2003).

Anticancer Activity

Research into modified polyvinyl alcohol containing amino acid moieties derived from phthalimide compounds, including structures related to benzoxazin-4-one, has shown promising anticancer activity. These studies contribute to the development of novel anticancer agents, highlighting the diverse therapeutic potential of phthalazine and benzoxazine derivatives (Samir et al., 2018).

properties

IUPAC Name

6-(4-oxo-3H-phthalazin-1-yl)-4-propyl-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-2-9-22-15-10-12(7-8-16(15)25-11-17(22)23)18-13-5-3-4-6-14(13)19(24)21-20-18/h3-8,10H,2,9,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIADBZUEMHFNRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)COC2=C1C=C(C=C2)C3=NNC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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